Desmethyl Ranolazine-d5

Übersicht

Beschreibung

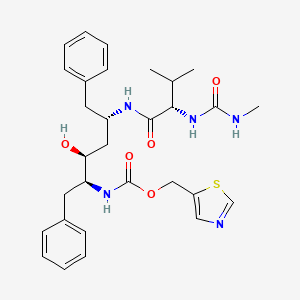

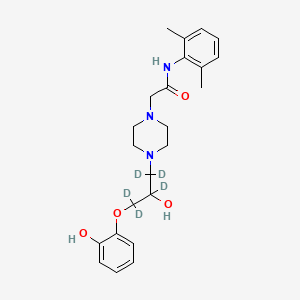

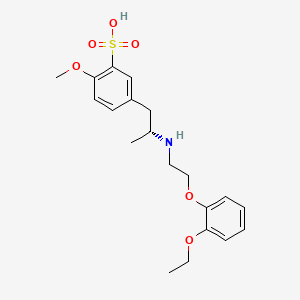

Desmethyl Ranolazine-d5 is a deuterated derivative of Desmethyl Ranolazine, a metabolite of Ranolazine. Ranolazine is an anti-anginal medication used to treat chronic angina. The molecular formula of this compound is C23H26D5N3O4, and its molecular weight is 418.54 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics.

Wissenschaftliche Forschungsanwendungen

Desmethyl Ranolazine-d5 has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Ranolazine and its metabolites.

Biology: Employed in studies investigating the metabolic pathways of Ranolazine.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Ranolazine in the body.

Industry: Applied in the development of new pharmaceuticals and in the quality control of existing medications.

Wirkmechanismus

Target of Action

Desmethyl Ranolazine-d5, a derivative of Ranolazine, primarily targets the cardiac late sodium current (INa) in heart muscle cells . This current plays a significant role in the electrolyte balance within the myocardium .

Mode of Action

this compound interacts with its target by inhibiting the late phase of the inward sodium current (INa) in heart muscle cells . This inhibition leads to a reduction in intracellular calcium levels , which can relieve symptoms of certain cardiovascular conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium-calcium exchange process in the myocardium . By inhibiting the late phase of the inward sodium current (INa), this compound reduces intracellular calcium overload . This modulation of metabolism during myocardial ischemia activates pyruvate dehydrogenase activity to promote glucose oxidation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of intracellular calcium overload in heart muscle cells . This can lead to relief from symptoms of certain cardiovascular conditions . In addition, it has been suggested that this compound may have anti-ischemic effects, improving myocardial perfusion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that various environmental factors can influence gene expression and subsequent health outcomes

Biochemische Analyse

Biochemical Properties

Desmethyl Ranolazine-d5 interacts with various enzymes and proteins in biochemical reactions . It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Only about 5% of this compound is excreted renally unchanged .

Cellular Effects

Its parent compound, Ranolazine, has been shown to inhibit late sodium current, thus minimizing calcium overload in ischemic cardiomyocytes . This suggests that this compound may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ranolazine, the parent compound, is known to inhibit late sodium current, reducing calcium overload in ischemic cardiomyocytes . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Ranolazine, the parent compound, has been shown to have effects on the ECG of mice with myocardial ischemia induced by isoprenaline

Dosage Effects in Animal Models

Studies on Ranolazine, the parent compound, have shown its effects on myocardial ischemia in animal models

Metabolic Pathways

This compound is involved in metabolic pathways mediated by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . It may interact with these enzymes and potentially affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Ranolazine-d5 involves the deuteration of Desmethyl Ranolazine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This is typically achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under high pressure and temperature to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity and yield of the product are critical, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Desmethyl Ranolazine-d5 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of halogenated derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

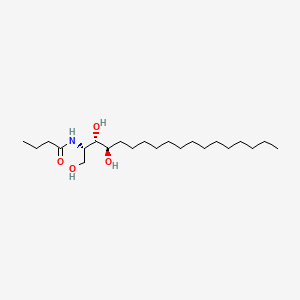

Ranolazine: The parent compound, used for treating chronic angina.

Desmethyl Ranolazine: The non-deuterated metabolite of Ranolazine.

Deuterated Ranolazine: Another deuterated derivative of Ranolazine.

Uniqueness

Desmethyl Ranolazine-d5 is unique due to its deuterium content, which provides several advantages in research applications. Deuterium-labeled compounds are often used in mass spectrometry as internal standards because they exhibit similar chemical properties to their non-deuterated counterparts but can be easily distinguished based on their mass. This makes this compound particularly valuable in pharmacokinetic studies and in the development of new analytical methods .

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29)/i14D2,16D2,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTKNELUBGGUKI-HLKXKAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1O)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747555 | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)(~2~H_5_)propyl]piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329834-18-5 | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)(~2~H_5_)propyl]piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride](/img/no-structure.png)

![1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate](/img/structure/B588941.png)

![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)